molecular formula C9H19ClN2O2 B6257535 (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride CAS No. 160139-27-5

(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride

Cat. No.: B6257535
CAS No.: 160139-27-5
M. Wt: 222.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride” is a derivative of butanone with an amino group at the 2nd position, a methyl group at the 3rd position, and a morpholine group at the 1st position. The presence of the morpholine group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) could potentially impart interesting chemical properties to this compound .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups - the carbonyl group of the butanone, the amino group, the methyl group, and the morpholine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, the morpholine ring could contribute to the polarity of the molecule .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, for example, as a drug, a catalyst, a polymer, etc. Without this information, it’s not possible to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could be explored through further experimental studies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride involves the reaction of 3-methyl-2-oxobutanoic acid with morpholine to form the corresponding morpholin-4-yl butanoic acid. This intermediate is then reacted with ammonia to form the desired product, which is subsequently converted to the hydrochloride salt.", "Starting Materials": [ "3-methyl-2-oxobutanoic acid", "morpholine", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methyl-2-oxobutanoic acid is reacted with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding morpholin-4-yl butanoic acid.", "Step 2: The morpholin-4-yl butanoic acid intermediate is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one.", "Step 3: The product is then converted to the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS No.

160139-27-5

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.